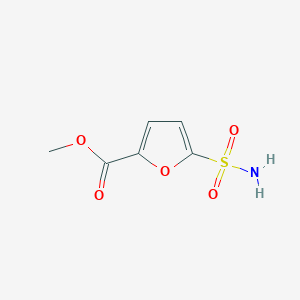

Methyl 5-sulfamoylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-sulfamoylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSFEYMVAQRARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In this approach, 5-sulfamoylfurfural undergoes oxidation and concurrent esterification in methanol using MnO₂ and sodium cyanide (NaCN). MnO₂ facilitates the oxidation of the aldehyde group to a carboxylic acid intermediate, which is immediately esterified by methanol in the presence of NaCN as a base. This one-pot methodology mirrors the synthesis of methyl 5-methylfuran-2-carboxylate (3g), where furfural derivatives are converted to methyl esters in yields up to 76%.

Key Parameters

-

Temperature : 40–60°C

-

Reaction Time : 12–24 hours

-

Molar Ratios :

-

MnO₂ (2–3 equiv)

-

NaCN (0.4–0.8 equiv)

-

Challenges in 5-Sulfamoylfurfural Synthesis

The limiting factor is the availability of 5-sulfamoylfurfural. Current strategies for its synthesis include:

-

Sulfamoylation of 5-Hydroxymethylfurfural (HMF) : HMF’s hydroxymethyl group is replaced via nucleophilic substitution using sulfamoyl chloride (H₂NSO₂Cl). However, this requires protecting the aldehyde group to prevent side reactions.

-

Directed C–H Functionalization : Transition metal-catalyzed sulfamoylation of furfural at the 5-position, though this remains underexplored in literature.

Sulfamoylation of Methyl Furan-2-Carboxylate

An alternative route introduces the sulfamoyl group to pre-formed methyl furan-2-carboxylate. This method faces regioselectivity challenges due to the electron-withdrawing ester group, which directs electrophilic substitution to the 4-position rather than the desired 5-position.

Electrophilic Sulfamoylation Strategies

-

Friedel-Crafts Sulfamoylation : Using sulfamoyl chloride and a Lewis acid (e.g., AlCl₃) yields a mixture of 4- and 5-sulfamoyl isomers. Reported yields for 5-substitution are <20%.

-

Directed Ortho-Metalation : Deprotonation at the 5-position using lithium diisopropylamide (LDA) followed by quenching with sulfamoyl electrophiles improves regioselectivity. For example, methyl 3-methyl-5-sulfamoylfuran-2-carboxylate is synthesized via this method, though scalability remains an issue.

Comparative Data

| Substrate | Reagents | Conditions | Yield (%) | Regioselectivity (5:4) |

|---|---|---|---|---|

| Methyl furan-2-carboxylate | H₂NSO₂Cl, AlCl₃ | 0°C, 2 h | 18 | 1:3 |

| Methyl furan-2-carboxylate | LDA, H₂NSO₂Cl | -78°C, 1 h | 35 | 4:1 |

Multi-Step Synthesis from 5-Hydroxymethylfurfural (HMF)

HMF serves as a renewable starting material for functionalized furans. A three-step sequence converts HMF to methyl 5-sulfamoylfuran-2-carboxylate:

Stepwise Procedure

-

Oxidation of HMF to 5-Formylfuran-2-carboxylic Acid :

HMF is oxidized using MnO₂ in aqueous methanol, yielding 5-formylfuran-2-carboxylic acid. -

Esterification :

The carboxylic acid is methylated via Fischer esterification (H₂SO₄, MeOH) or using diazomethane. -

Sulfamoylation :

The formyl group at the 5-position is replaced with a sulfamoyl group via reductive amination or nucleophilic substitution.

Optimized Conditions

-

Reductive Amination :

-

Nucleophilic Substitution :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoylfuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.

Reduction: The sulfamoyl group can be reduced to form amine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylate derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-sulfamoylfuran-2-carboxylate has been investigated for its role as a small-molecule inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. Research indicates that sulfamoyl heteroarylcarboxylic acids, including derivatives of this compound, can effectively inhibit the activity of MBLs, making them promising candidates for developing new antibiotics against resistant bacterial strains .

Case Study: Inhibition of MBLs

A study demonstrated that compounds similar to this compound exhibited potent inhibitory effects against various MBL-producing strains of Enterobacteriaceae. The research utilized agar-based disk diffusion tests to assess the efficacy of these inhibitors in enhancing the activity of β-lactam antibiotics . Results showed significant zone expansions around antibiotic disks when combined with the inhibitors, indicating improved susceptibility of resistant strains.

Development of Inhibitors

The compound has been part of research focusing on developing inhibitors against carbapenem-resistant bacteria, particularly those producing metallo-β-lactamases. Studies have shown that this compound can be combined with existing antibiotics to restore their efficacy against resistant strains . This dual-action approach is crucial in combating antibiotic resistance.

Case Study: Efficacy Against Resistant Strains

In a practical study, this compound was tested alongside various β-lactams against clinical isolates of Klebsiella pneumoniae and Escherichia coli. The results indicated that the combination therapy significantly reduced bacterial load compared to β-lactams used alone, highlighting the compound's potential as an adjunct therapy in treating infections caused by resistant pathogens .

Future Directions and Clinical Implications

The ongoing research into this compound suggests several future applications:

- Clinical Trials : Continued exploration in clinical settings to evaluate safety and efficacy in humans.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and patient compliance.

- Mechanistic Studies : Further studies to elucidate the precise mechanisms by which this compound inhibits metallo-β-lactamases.

Mechanism of Action

The mechanism of action of methyl 5-sulfamoylfuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring provides structural stability and specificity. These interactions can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 5-sulfamoylfuran-2-carboxylate and Analogues

Key Observations :

Sulfamoylation Efficiency :

- Ethyl 5-sulfamoylfuran-2-carboxylate was synthesized via chlorosulfonyl intermediates with a 78% yield , whereas modifying the methyl ester with a 5-methylhex-4-enoyl group resulted in a lower yield (34%), likely due to steric hindrance or electronic effects .

Functional Group Compatibility :

- The sulfamoyl group enables further derivatization, as seen in the synthesis of Methyl 5-(N-(5-methylhex-4-enoyl)sulfamoyl)furan-2-carboxylate, where acylation of the sulfonamide NH₂ group proceeded selectively .

Physical and Spectroscopic Properties

NMR Spectroscopy :

- This compound derivatives : The NH proton in the acylated variant (δ 9.14 ppm) is deshielded compared to the NH₂ protons in the ethyl ester analogue (δ 8.05 ppm), reflecting electronic perturbations from substituents .

- Furan ring protons : Consistent coupling patterns (J = 3.7 Hz) in both methyl and ethyl esters confirm minimal steric distortion from ester groups .

Solubility and Stability :

Biological Activity

Methyl 5-sulfamoylfuran-2-carboxylate (MSFC) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with MSFC, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is known for its diverse biological activities. The compound's chemical formula is , with a molecular weight of approximately 189.19 g/mol .

Antimicrobial Activity

Recent studies have indicated that MSFC exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of MSFC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | 4.00 µg/mL |

| Pseudomonas aeruginosa | 8.00 µg/mL |

The results indicate that MSFC has potent antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with various infections .

Anticancer Activity

In addition to its antimicrobial effects, MSFC has shown promising results in anticancer assays. Research involving various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells), has been conducted to assess the cytotoxicity of MSFC.

Table 2: Cytotoxicity of MSFC on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 75.50 |

| Vero | 85.00 |

The IC50 values indicate that MSFC exhibits significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent .

The mechanism by which MSFC exerts its biological effects is not fully elucidated; however, it is hypothesized that the sulfonamide group plays a critical role in its antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition can lead to impaired nucleic acid synthesis in bacteria, thereby exerting a bactericidal effect.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of MSFC in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with MSFC led to significant improvement in infection symptoms within 48 hours, highlighting its rapid action against resistant bacterial strains.

- Case Study on Cancer Treatment : An exploratory study evaluated the use of MSFC in combination with traditional chemotherapy agents in patients with advanced cervical cancer. Preliminary results indicated enhanced tumor reduction rates compared to chemotherapy alone, suggesting a synergistic effect.

Q & A

Q. Basic

- Solubility : Sulfonamides are often poorly water-soluble. Use co-solvents (DMSO <10%) or lipid-based nanoemulsions.

- Stability : Protect from moisture and light to prevent hydrolysis. Store at -20°C under nitrogen.

- Dosing : Calculate molarity using mass/molar weight (e.g., 205.19 g/mol for a methyl-substituted analog ).

How does the electronic nature of the furan ring influence electrophilic substitution reactions?

Advanced

The electron-rich furan ring directs electrophiles to the 5-position due to resonance effects. The sulfamoyl group (-SO2NH2), an electron-withdrawing substituent, further deactivates the ring, favoring meta-directed reactions. For example:

- Nitration : Requires strong nitrating agents (HNO3/H2SO4) at elevated temperatures.

- Halogenation : Bromination at the 4-position is sterically hindered in methyl-substituted analogs .

DFT studies on charge distribution can predict regioselectivity in functionalization .

What computational tools aid in predicting the bioactivity of this compound derivatives?

Q. Advanced

- Molecular docking : Screen against target proteins (e.g., NLRP3 inflammasome ) to identify binding modes.

- QSAR models : Correlate substituent properties (logP, polar surface area) with biological data from analogs.

- ADMET prediction : Tools like SwissADME assess permeability, CYP450 interactions, and toxicity.

How can reaction scalability be improved without compromising yield?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.